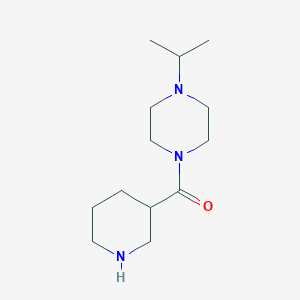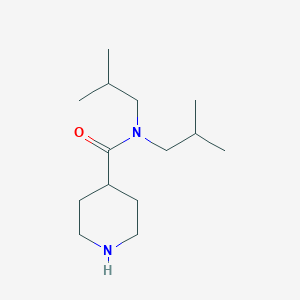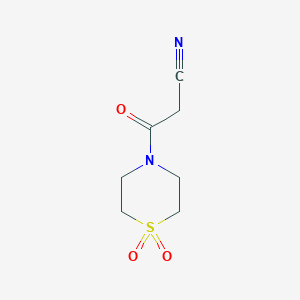
3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide
Vue d'ensemble
Description
“3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide” is a chemical compound with the molecular formula C10H14N2O2S and a molecular weight of 226.29 . It is used for research purposes .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroquinolines, which is the core structure of the compound, can be achieved through a two-step procedure. This includes an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination .Molecular Structure Analysis
The molecular structure of “3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide” consists of a tetrahydroquinoline core with a methyl group at the 3-position and a sulfonamide group at the 8-position .Chemical Reactions Analysis
Tetrahydroquinoline, the core structure of the compound, is a simple nitrogen heterocycle that is widespread in nature and present in a broad variety of pharmacologically active compounds . It can undergo various chemical reactions, including catalytic hydroaminoalkylation reactions .Physical And Chemical Properties Analysis
The compound is a white crystal powder . It has a predicted boiling point of 442.10°C at 760 mmHg, a predicted density of 1.25 g/cm3, and a predicted refractive index of n20D 1.57 . The compound is stable at room temperature .Applications De Recherche Scientifique
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It’s used for the identification and quantification of proteins and their modifications, understanding the interactions within a proteome, and the analysis of protein expression at different times or under different conditions .
Drug Development
3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide: plays a role in the drug development process. It’s involved in the Abbreviated New Drug Application (ANDA) filing to the FDA, which is a shortened version of a full new drug application. This compound is also used in toxicity studies of respective drug formulations, which are crucial for ensuring the safety of new medications .
Antioxidant Research
Compounds similar to 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide have been studied for their antioxidant properties. Antioxidants are vital in neutralizing free radicals in the body, which can prevent cell damage and play a role in managing diseases like Parkinson’s .
Corrosion Inhibition
The tetrahydroquinoline derivatives are known to act as corrosion inhibitors. These compounds can form a protective layer on metals, preventing them from oxidizing and thus prolonging their lifespan. This application is significant in industries where metal preservation is critical .
Dye Industry
Tetrahydroquinoline compounds are active components in various dyes. They contribute to the stability and color properties of dyes used in textiles, inks, and other materials. The specific structural attributes of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide may influence the dye’s absorption spectrum and color intensity .
Chemical Synthesis
This chemical is also used as a building block in organic synthesis. It can be a precursor or an intermediate in the synthesis of more complex molecules. Its sulfonamide group can act as a good leaving group or be transformed into other functional groups, providing versatility in chemical reactions .
Orientations Futures
Tetrahydroquinoline, the core structure of the compound, is a key substructure in a large number of biologically active compounds . Therefore, the development of new synthetic approaches towards this class of compounds is of high importance for drug research and medicinal chemistry . The compound could potentially be explored for the treatment of various diseases, given the pharmacological relevance of tetrahydroquinolines .
Propriétés
IUPAC Name |
3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-7-5-8-3-2-4-9(15(11,13)14)10(8)12-6-7/h2-4,7,12H,5-6H2,1H3,(H2,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJPSTJAUUZEKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(=CC=C2)S(=O)(=O)N)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701230623 | |
| Record name | 1,2,3,4-Tetrahydro-3-methyl-8-quinolinesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701230623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide | |
CAS RN |
1087784-54-0 | |
| Record name | 1,2,3,4-Tetrahydro-3-methyl-8-quinolinesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1087784-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrahydro-3-methyl-8-quinolinesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701230623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridin-3-amine](/img/structure/B1461338.png)

![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B1461341.png)



![1-[(3-cyanophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1461348.png)
![1-[(2-cyanophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1461349.png)



![3-[(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)methyl]benzoic acid](/img/structure/B1461358.png)

![4-[2-(4-Isopropylpiperazin-1-yl)-2-oxoethyl]aniline](/img/structure/B1461360.png)